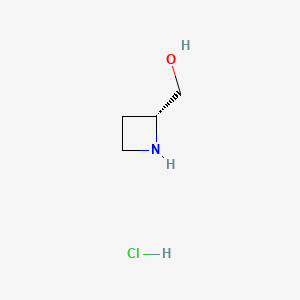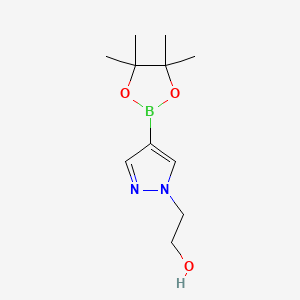![molecular formula C8H5N3O3 B569027 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid CAS No. 1029420-94-7](/img/structure/B569027.png)
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid” is a compound that has been mentioned in the context of Eif4e-inhibiting . It is a key structural fragment of antiviral agents .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring substituted by a quinazolone molecule . The Dimroth rearrangement, a process that involves the isomerization of heterocycles, plays a significant role in the formation of the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the condensation of 2-acetaminonicotinic acid and a primary amine or the reaction of 2-aminonicotinic acid with acetic acid . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also involved .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown promise in cancer research, particularly in the synthesis of derivatives that exhibit anticancer properties. For instance, certain derivatives have demonstrated good in vitro anticancer activity against specific cancer cell lines such as SK-MEL-2, while being selective towards their target cells .
Anticonvulsive and Hypnotic Properties
Derivatives of this compound have been synthesized as potential anticonvulsive and hypnotic agents. This is based on the structural similarity to the 4-quinazoline group, which includes known compounds like methaqualone .
Inhibition of Eukaryotic Translation Initiation Factor 4E (eIF4E)
Some derivatives are being explored for their ability to inhibit eIF4E, which is a part of the cellular machinery involved in initiating protein synthesis. Inhibiting eIF4E can be a strategy to control cancer cell growth .
Antibacterial Activity
Pyrido[3,4-d]pyrimidine derivatives have been reported to possess antibacterial activity against various bacterial strains, including both Gram-negative and Gram-positive bacteria .
Therapeutic Potential in Various Diseases
The pyrimidine scaffold is versatile and has been associated with therapeutic potential in a range of diseases due to its ability to interact with various biological targets .
Metabolic Side Reaction Reduction
Certain analogues of this compound do not inhibit histamine metabolism, which reduces the potential risk of side reactions that could affect metabolism adversely .
Synthesis of Heterocyclic Derivatives
This compound serves as a precursor for the synthesis of various heterocyclic derivatives that have potential applications in medicinal chemistry .
Cyclization Reactions
It is also used in cyclization reactions to produce novel pyrido[2,3-d]pyrimidin-5-one derivatives, which have potential applications in chemical synthesis and drug development .
Wirkmechanismus
Target of Action
The primary target of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is the eukaryotic translation initiation factor 4E (eIF4E) . eIF4E is a critical component of the cellular machinery that regulates protein synthesis. It plays a key role in the initiation phase of eukaryotic translation, which is a crucial step in protein synthesis .
Mode of Action
The compound acts as an inhibitor of eIF4E . By binding to eIF4E, it prevents the assembly of the eIF4F complex, which is essential for the cap-dependent translation initiation . This disruption leads to a decrease in protein synthesis, affecting the expression of proteins involved in various cellular processes .
Biochemical Pathways
The inhibition of eIF4E affects multiple biochemical pathways. As eIF4E is involved in the translation of a subset of mRNAs, its inhibition can lead to the downregulation of proteins involved in cell proliferation, survival, and other processes . This can have downstream effects on various signaling pathways, including those involved in inflammation and cancer .
Result of Action
The inhibition of eIF4E by 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid can lead to a variety of cellular effects. For instance, it has been suggested that the compound may have antiphlogistic, analgetic, and antipyretic effects . Additionally, due to its impact on protein synthesis, it may also have effects on the central nervous system .
Eigenschaften
IUPAC Name |
4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-1-2-9-3-5(4)10-6(11-7)8(13)14/h1-3H,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNWCFMQUUMQRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

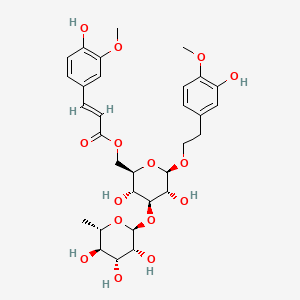
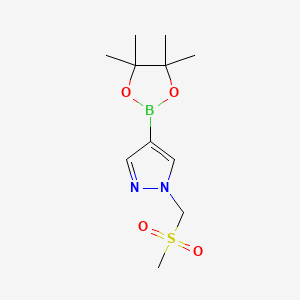



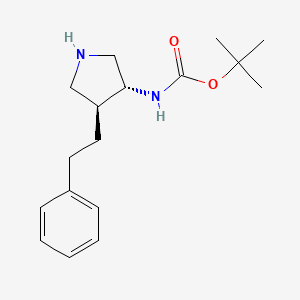

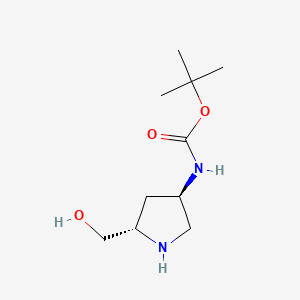


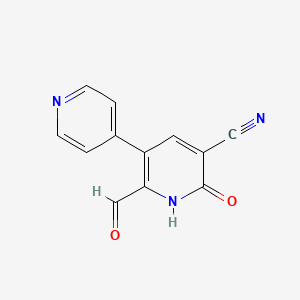
![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
